6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one
Overview
Description
6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one is a heterocyclic compound characterized by the presence of a pyridazinone core substituted with a nitrophenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Reduction: Formation of 6-(4-aminophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one.
Substitution: Formation of derivatives with different substituents replacing the trifluoromethyl group.
Oxidation: Formation of oxidized derivatives of the phenyl ring.
Scientific Research Applications
6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one has several scientific research applications, including:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Agrochemicals: It can be used in the development of new pesticides or herbicides due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitrophenyl and trifluoromethyl groups can enhance the compound’s binding affinity to its molecular targets, thereby increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
6-(4-nitrophenyl)-4-methyl-2H-pyridazin-3-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
6-(4-aminophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one: Similar structure but with an amino group instead of a nitro group.
Uniqueness
6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one is unique due to the presence of both the nitrophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
3-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O3/c12-11(13,14)8-5-9(15-16-10(8)18)6-1-3-7(4-2-6)17(19)20/h1-5H,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGFPYUSUWSLPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C(=C2)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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